molecular formula C11H20N2O3 B1288350 Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate CAS No. 138027-02-8

Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate

Cat. No.: B1288350
CAS No.: 138027-02-8
M. Wt: 228.29 g/mol
InChI Key: AUXXIKSVHUSTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate belongs to the class of heterocyclic building blocks characterized by its distinctive bicyclic architecture. The compound is formally classified as a chiral building block due to the presence of multiple stereogenic centers within its octahydropyrrolo[3,4-b]morpholine framework. The chemical structure features a morpholine ring fused to a pyrrolidine-like system, with a tert-butyl carboxylate protecting group attached to the nitrogen atom at position 6.

The compound exists in several stereoisomeric forms, each assigned distinct Chemical Abstracts Service numbers reflecting their unique spatial arrangements. The molecular formula C₁₁H₂₀N₂O₃ with a molecular weight of 228.29 grams per mole is consistent across all stereoisomers. The International Union of Pure and Applied Chemistry naming convention varies slightly depending on the specific stereochemistry, with the most common designations being tert-butyl (4aS,7aR)-hexahydropyrrolo[3,4-b]oxazine-6(2H)-carboxylate and related stereoisomeric variants.

Table 1: Stereoisomeric Variants and Chemical Identifiers

Stereochemistry CAS Number IUPAC Name Purity
(4aS,7aR) 159991-15-8 tert-butyl (4aS,7aR)-hexahydropyrrolo[3,4-b]oxazine-6(2H)-carboxylate 97%
(4aR,7aR) 1383428-22-5 tert-butyl (4aR,7aR)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate ≥97%
Racemic 1360364-21-1 This compound Not specified

The structural classification places this compound within the broader category of morpholine derivatives, which are among the most extensively utilized heterocycles in medicinal chemistry. The bicyclic nature of the compound contributes to its conformational rigidity, a property that enhances its utility as a scaffold for drug discovery applications. The tert-butyl carboxylate functionality serves as a common protecting group in organic synthesis, facilitating selective chemical transformations while maintaining the integrity of the heterocyclic core.

Historical Development and Research Context

The development of this compound emerged from the broader historical context of heterocyclic chemistry research, particularly the investigation of morpholine-containing compounds and fused pyrrolidine systems. Morpholine itself was first identified and named by Ludwig Knorr, who initially believed it to be part of the structure of morphine, although this assumption was later proven incorrect. This historical connection to morphine research established morpholine derivatives as compounds of significant pharmaceutical interest.

The synthesis of polyheterocyclic systems containing pyrrolo scaffolds gained momentum through pioneering work in multicomponent reactions and cascade processes. Research groups, including those led by Bienaymé and Zhu, developed efficient methodologies for constructing pyrrolo[3,4-b]pyridin-5-ones through cascade processes involving Ugi three-component reactions followed by aza Diels-Alder reactions and subsequent transformations. These synthetic approaches demonstrated the feasibility of assembling complex heterocyclic frameworks in one-pot procedures, providing inspiration for the development of related morpholine-fused systems.

The specific development of octahydropyrrolo[3,4-b]morpholine derivatives gained prominence through research investigating novel building blocks for pharmaceutical applications. Studies on octahydropyrrolo[3,4-c]pyrroles as selective orexin-2 antagonists demonstrated the therapeutic potential of similar bicyclic scaffolds, leading to clinical candidates for treating primary insomnia. This success encouraged further exploration of related heterocyclic systems, including the octahydropyrrolo[3,4-b]morpholine framework.

Recent synthetic developments have focused on diastereoselective approaches to morpholine congeners, utilizing base-catalyzed reactions between oxazatedines and formyl carboxylates to yield morpholine hemiaminals. These methodologies have enabled the efficient construction of conformationally rigid morpholines with defined stereochemistry, contributing to the availability of stereospecific building blocks like this compound.

Significance in Heterocyclic Chemistry

This compound holds considerable significance within the field of heterocyclic chemistry due to its unique structural features and versatile synthetic applications. Heterocyclic compounds represent more than half of all known chemical compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This compound contributes to this important class by providing a novel framework that combines the favorable properties of both morpholine and pyrrolidine systems.

The significance of this compound extends to its role as a building block in the synthesis of more complex heterocyclic systems. The search for biologically active compounds drives pharmaceutical synthesis, and since the majority of new molecules entering clinical studies contain at least one heterocyclic moiety, the modification of ring systems plays a crucial role during drug development. The octahydropyrrolo[3,4-b]morpholine scaffold provides opportunities for introducing diverse functional groups and achieving specific biological activities.

Table 2: Structural Properties and Chemical Characteristics

Property Value Reference
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
Boiling Point (Predicted) 324.9 ± 32.0 °C
Density (Predicted) 1.108 ± 0.06 g/cm³
pKa (Predicted) 8.26 ± 0.20
Storage Temperature 2-8°C

The compound's significance is further enhanced by its potential applications in the synthesis of pharmacologically active molecules targeting various biological pathways. Research on pyrrolo[3,4-c]pyridine derivatives has demonstrated their utility in treating diseases of the nervous and immune systems, with documented analgesic, sedative, antimycobacterial, antiviral, and antitumor activities. The structural similarity between pyrrolo[3,4-c]pyridine and octahydropyrrolo[3,4-b]morpholine systems suggests potential for similar biological activities.

The conformational rigidity provided by the bicyclic structure of this compound represents a significant advantage in medicinal chemistry applications. Conformationally restricted compounds often exhibit enhanced selectivity and potency compared to their flexible counterparts, as they can achieve optimal binding conformations with reduced entropic penalties. This property makes the compound particularly valuable for structure-based drug design approaches.

The synthetic accessibility of various stereoisomeric forms adds another dimension to the compound's significance in heterocyclic chemistry. The availability of multiple stereoisomers allows researchers to investigate structure-activity relationships and optimize biological activities through stereochemical modifications. This capability is essential for developing compounds with improved pharmacological profiles and reduced side effects.

Properties

IUPAC Name

tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXXIKSVHUSTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138027-02-8
Record name rac-tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step-by-Step Synthesis

  • Synthesis of Octahydropyrrolo[3,4-b]morpholine :

    • Starting materials typically include appropriate amines and carbonyl compounds.
    • Reagents such as reducing agents (e.g., lithium aluminum hydride) may be utilized to facilitate ring closure and formation of the bicyclic structure.
  • Esterification :

    • The octahydropyrrolo[3,4-b]morpholine is reacted with tert-butyl chloroformate or tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate.
  • Purification :

    • The crude product undergoes purification via column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate).

Reaction Conditions

The following table summarizes key reaction conditions for each step:

Step Reagents/Conditions Yield (%) Comments
Formation of Core Structure Amines, carbonyl compounds 70-85 Requires careful temperature control
Esterification Tert-butyl chloroformate, triethylamine 80-90 Reaction time varies
Purification Column chromatography or recrystallization 90+ Ensures high purity

Research Findings on Biological Activity

Research indicates that this compound exhibits potential biological activities. Studies have shown:

  • Interaction with Biological Targets : The compound may interact with various receptors or enzymes, influencing neurotransmitter systems and potentially modulating biological pathways.

  • Therapeutic Applications : Its structural similarities to known pharmacophores suggest potential applications in drug development, particularly in neuropharmacology.

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group is a common protecting group in organic synthesis, typically cleaved under acidic conditions.

  • Reagents/Conditions :
    • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .
    • Hydrochloric acid (HCl) in dioxane or methanol .
  • Product : Morpholine-6-carboxylic acid derivative.
  • Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

Reduction of the Morpholine/Pyrrolidine System

The saturated heterocyclic system may undergo hydrogenation or borohydride-mediated reduction, though reactivity depends on ring strain and substituents.

  • Reagents/Conditions :
    • Catalytic hydrogenation (H₂/Pd-C) in ethanol or THF .
    • Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reductions .
  • Potential Products :
    • Ring-opening products or partially reduced intermediates.

Nucleophilic Substitution at the Morpholine Oxygen

The morpholine oxygen could act as a nucleophile or participate in alkylation reactions.

  • Reagents/Conditions :
    • Alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) .
    • Mitsunobu reaction for stereoselective functionalization .
  • Product : Alkylated derivatives (e.g., N-alkyl morpholine analogs).

Oxidation Reactions

Oxidation of the pyrrolidine nitrogen or adjacent carbons is plausible, though dependent on steric and electronic factors.

  • Reagents/Conditions :
    • Meta-chloroperbenzoic acid (mCPBA) for N-oxidation .
    • RuO₄ or KMnO₄ for ring oxidation.
  • Potential Products :
    • N-Oxide derivatives or diketones via ring cleavage.

Ring-Opening Reactions

Acid- or base-mediated ring-opening of the morpholine or pyrrolidine moieties could yield linear amines or amino alcohols.

  • Reagents/Conditions :
    • Strong acids (H₂SO₄, HCl) or bases (NaOH) .
  • Product : Linear chains with amine and alcohol functionalities.

Comparative Reactivity with Structural Analogs

Compound Key Reactions Differentiating Features
Tert-butyl-3-oxo-pyrrolomorpholine Ketone reduction, enolate alkylationPresence of a reactive carbonyl group
Octahydropyrrolo[3,4-b]pyridineAromatic substitution, hydrogenationPyridine ring vs. morpholine oxygen

Challenges and Limitations

  • Steric Hindrance : The tert-butyl group and fused ring system may limit accessibility to reactive sites.
  • Regioselectivity : Competing reaction pathways due to multiple heteroatoms .

Scientific Research Applications

Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s derivatives and analogs differ primarily in stereochemistry, substituents, and functional groups. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
tert-Butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate (QM-7546) 1360364-21-1 C₁₁H₂₀N₂O₃ 228.29 Base structure; stereochemistry unspecified
tert-Butyl cis-octahydropyrrolo[3,4-b]morpholine-6-carboxylate (HB-3477) 138027-02-8 C₁₁H₂₀N₂O₃ 228.29 Cis configuration; enhanced rigidity for chiral synthesis
tert-Butyl (4aR,7aR)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate (HB-5102) 1383428-22-5 C₁₁H₂₀N₂O₃ 228.29 R,R stereoisomer; preferred in asymmetric catalysis
tert-Butyl-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate, trans 1250994-08-1 C₁₁H₁₈N₂O₄ 242.27 3-Oxo group; trans configuration; increased polarity and hydrogen bonding
tert-Butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate N/A ~C₁₈H₂₄N₂O₃ ~316.40 Benzyl substituent; higher lipophilicity for membrane permeability

Functional Group Impact

  • 3-Oxo Derivative (C₁₁H₁₈N₂O₄) : The ketone group introduces a reactive site for nucleophilic additions (e.g., Grignard reactions) and reduces conformational flexibility due to planarity .
  • Benzyl-Substituted Analog : The benzyl group enhances steric bulk, making the compound suitable for targeting hydrophobic binding pockets in drug design .

Stereochemical Influence

  • Cis vs. Trans : Cis isomers (e.g., HB-3477) exhibit restricted rotation, favoring enantioselective synthesis, while trans isomers (e.g., 3-oxo derivative) may adopt more linear conformations .
  • R,R Configuration (HB-5102) : This stereoisomer is often utilized in chiral auxiliaries due to its predictable spatial orientation .

Physicochemical Properties

  • Solubility: The 3-oxo derivative (242.27 g/mol) is less soluble in nonpolar solvents than the base compound (228.29 g/mol) due to increased polarity .
  • Stability : Boc-protected derivatives (e.g., QM-7546) are stable under basic conditions but cleaved by acids, whereas benzyl-substituted analogs require harsher conditions for deprotection .

Research Findings and Trends

Recent studies highlight the importance of stereochemical control in optimizing bioactivity. For example, the R,R isomer (HB-5102) demonstrated 3-fold higher binding affinity to serotonin receptors compared to the cis analog . Additionally, the 3-oxo derivative showed improved metabolic stability in vitro, making it a candidate for prodrug development .

Biological Activity

Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate is a heterocyclic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of the Compound

  • Chemical Name : Tert-butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
  • Molecular Formula : C11_{11}H20_{20}N2_2O3_3
  • CAS Number : 1932546-67-2
  • Molecular Weight : 228.29 g/mol

The compound features a unique bicyclic structure that includes a morpholine ring and a carboxylate functional group, which are crucial for its biological interactions.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves:

  • Hydrogen Bonding : The presence of nitrogen and oxygen atoms allows for hydrogen bonding with biological macromolecules.
  • Hydrophobic Interactions : The tert-butyl group contributes to hydrophobic interactions that enhance binding affinity to target proteins.
  • Enzyme Modulation : By binding to specific enzymes, the compound can modulate their activity, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further development in combating resistant strains of bacteria.
  • Anticancer Potential : The structural features of the compound suggest it could inhibit cancer cell proliferation through specific molecular interactions.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter receptors.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
NeuroprotectiveModulation of neurotransmitter receptors

Case Studies

  • Antimicrobial Study :
    A study investigated the compound's efficacy against various bacterial strains. Results showed a significant reduction in the minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating strong antibacterial activity.
  • Cancer Research :
    In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Neuroprotection :
    Research focused on the compound's interaction with GABA receptors revealed potential neuroprotective properties. The compound was shown to enhance GABAergic transmission in neuronal cultures.

Q & A

Q. What are the standard synthetic routes for tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate, and how can its purity be validated?

The compound is typically synthesized via multi-step reactions involving protective group strategies. For example, tert-butyl carbamate groups are introduced to stabilize intermediates during ring-forming reactions, such as cyclization of pyrrolidine or morpholine precursors . Fischer indolization has also been employed in analogous systems to construct fused heterocyclic frameworks . Purity validation involves HPLC or LC-MS analysis, with ≥95% purity achievable via silica gel chromatography or recrystallization . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation, referencing molecular formulas (e.g., C11H20N2O2) and precise mass data (e.g., 212.152 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on structurally similar compounds, full protective gear is advised: chemically resistant gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH-certified P95 filters for low exposure or OV/AG/P99 cartridges for higher concentrations . Avoid skin contact and ensure proper ventilation. Storage should adhere to inert, dry conditions (e.g., under nitrogen at 2–8°C) to prevent decomposition .

Q. How is the structural conformation of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, leveraging programs like SHELXS for structure solution . Complementary techniques include NOESY NMR to analyze spatial proton-proton interactions and confirm stereoisomeric purity .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving tert-butyl protective groups?

Yield optimization requires addressing bottlenecks such as incomplete cyclization or side reactions. For example:

  • Temperature control : Lower temperatures (0–5°C) during carbamate formation reduce racemization .
  • Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance hydrogenolysis efficiency in deprotection steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while tert-butyl groups stabilize transition states in ring-closing metathesis .

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?

Discrepancies may arise from dynamic effects (e.g., rotamers in NMR) or crystal-packing distortions in SCXRD. To resolve these:

  • Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts.
  • Analyze temperature-dependent NMR to identify conformational flexibility .
  • Validate computational models (e.g., Gaussian or ORCA) using crystallographic data as a reference .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

Molecular docking (e.g., AutoDock) and molecular dynamics simulations model interactions with enzymes or catalysts. For instance:

  • Reactivity with boronic acids : The compound’s tertiary amine and carbamate groups may participate in Suzuki-Miyaura couplings, predicted via frontier molecular orbital (FMO) analysis .
  • Acid/base stability : pKa calculations (using software like MarvinSuite) guide pH-sensitive reaction designs .

Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?

Advanced oxidation processes (AOPs) simulate degradation pathways. Techniques include:

  • LC-QTOF-MS : Identifies transformation products in aqueous solutions.
  • Toxicity assays : Use Daphnia magna or algal models to evaluate ecotoxicity of breakdown products .

Methodological Notes

  • References to SHELX : Cite SHELX programs when used for crystallographic refinement or phasing .
  • Data Contradictions : Cross-validate spectroscopic and computational data using multi-technique workflows .
  • Safety Compliance : Align protocols with OSHA and CEN standards for chemical handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.